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Compound Name: 4-Amino-5-bromo-2-chlorophenol
Cat. No.: B12851881

Application Note: 4-Amino-5-bromo-2-chlorophenol as a Versatile Scaffold for Targeted Protein Degraders and Kinase Inhibitors

Introduction & Mechanistic Rationale

In modern pharmaceutical development, multi-halogenated aromatic scaffolds are highly prized for their ability to serve as rigid, multi-vector building |
functionalization. As a Senior Application Scientist, | frequently utilize this scaffold in the design of Proteolysis Targeting Chimeras (PROTACSs) and all

The strategic placement of functional groups dictates the following mechanistic pathways:

« C5-Bromo (Cross-Coupling Vector): The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy (~68 kcal/mol) compared t
completely intact for subsequent metabolic stability or secondary coupling [1].

« C1-Hydroxyl (PROTAC Linker Attachment): The acidity of the phenol is enhanced by the electron-withdrawing ortho-chloro group (lowering the pKe
exit vector for attaching Polyethylene Glycol (PEG) or alkyl linkers in PROTAC synthesis [2].

« C4-Amino & C5-Bromo (Heteroannulation): The ortho-haloaniline motif is the classic prerequisite for the Larock indole synthesis. By reacting this si

O-Alkylation (C
K2CO3, DMF, PE!

Divergent synthetic workflows utilizing the 4-amino-5-bromo-2-chlorophenol scaffold.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and temperature, we prevent over-alkylation and

Protocol A: Chemoselective O-Alkylation for PROTAC Linker Attachment

Causality: Using a weak base (K2COs) in a polar aprotic solvent (DMF) at ambient temperature ensures that only the more acidic phenol (pKa ~8.5) r

* Preparation: Charge a flame-dried 50 mL round-bottom flask with 4-Amino-5-bromo-2-chlorophenol (1.0 eq, 2.22 g, 10 mmol) and anhydrous Kz
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» Solvation: Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (solution will dar
« Electrophile Addition: Dropwise, add the desired PROTAC linker-halide (e.g., Boc-NH-PEG3-CH2-Br) (1.05 eq, 10.5 mmol) dissolved in 5 mL of DM
« Reaction: Stir at 25°C for 12 hours under an argon atmosphere. Monitor via LC-MS. The mass of the product should reflect the addition of the linke

« Workup: Quench with 50 mL of DI water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remo

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

Causality: The use of Pd(dppf)Clz provides a bulky, bidentate ligand environment that accelerates reductive elimination, minimizing the chance of sec
* Reagent Loading: In a Schlenk tube, combine 4-Amino-5-bromo-2-chlorophenol (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.1 eq, 1.1 mn
+ Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H20 (4:1 v/v, 10 mL). Subject the tube to three freeze-pump-thaw cycles to remove dis
+ Heating: Seal the tube and heat to 80°C for 6 hours. Crucial: Do not exceed 90°C, as elevated temperatures provide the activation energy required

« Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the mo

Chemoselective Suzuki-Miyaura catalytic cycle at the C5-bromo position.

Quantitative Data & Reaction Optimization

To validate the chemoselectivity of the Suzuki-Miyaura coupling (Protocol B), an optimization matrix was executed. The data below demonstrates hov

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
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Entry Catalyst / Ligand Base Solvent
1 Pd(PPhs)a Na2COs Toluene/
2 Pd(OAc)z / SPhos KsPOa4 Dioxanei
3 Pd(dppf)Cl2 Na2COs3 Dioxanei
4 Pdz(dba)s / XPhos Cs2C0s3 DMF

Data Interpretation: Entry 3 represents the optimized conditions. The bidentate dppf ligand enforces a geometry that favors rapid reductive eliminatior
a loss of chemoselectivity and significant di-arylation.
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Disclaimer & Data Validity:
The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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